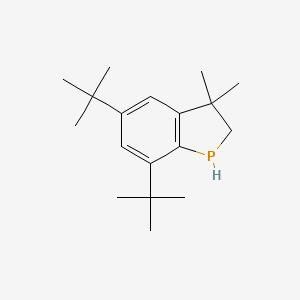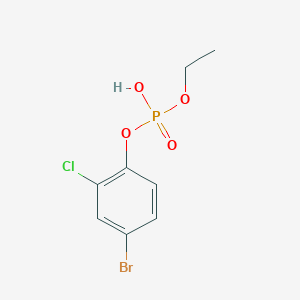![molecular formula C8H13NOS B14427359 N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine CAS No. 83369-33-9](/img/structure/B14427359.png)
N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-6-Thiabicyclo[322]nonan-7-ylidenehydroxylamine is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
The synthesis of N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the bicyclic structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the bicyclic structure, often using halogens or other substituents under specific conditions.
Aplicaciones Científicas De Investigación
N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialized chemicals and materials, benefiting from its stability and reactivity.
Mecanismo De Acción
The mechanism by which N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Comparación Con Compuestos Similares
N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine can be compared with other similar compounds, such as:
3-Azabicyclo[3.2.2]nonanes: These compounds share a similar bicyclic structure but differ in their functional groups and reactivity.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound has a different ring system and exhibits distinct chemical properties.
3,6-Diazabicyclo[3.2.2]nonan-7-one: Another related compound with variations in its nitrogen-containing rings.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various applications.
Propiedades
Número CAS |
83369-33-9 |
|---|---|
Fórmula molecular |
C8H13NOS |
Peso molecular |
171.26 g/mol |
Nombre IUPAC |
N-(6-thiabicyclo[3.2.2]nonan-7-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H13NOS/c10-9-8-6-2-1-3-7(11-8)5-4-6/h6-7,10H,1-5H2 |
Clave InChI |
ZUJOSFYIVQGLLJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC(C1)SC2=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)

![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)

![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)

silane](/img/structure/B14427335.png)



![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
![2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate](/img/structure/B14427355.png)

